3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride
CAS No.:
Cat. No.: VC13635747
Molecular Formula: C9H12ClN3O2S
Molecular Weight: 261.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClN3O2S |
|---|---|
| Molecular Weight | 261.73 g/mol |
| IUPAC Name | 1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H11N3O2S.ClH/c1-10-6-9-11-7-4-2-3-5-8(7)15(13,14)12-9;/h2-5,10H,6H2,1H3,(H,11,12);1H |
| Standard InChI Key | YAJXHNUTRMDGKM-UHFFFAOYSA-N |
| SMILES | CNCC1=NS(=O)(=O)C2=CC=CC=C2N1.Cl |
| Canonical SMILES | CNCC1=NS(=O)(=O)C2=CC=CC=C2N1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Functional Groups
The molecular scaffold of 3-((methylamino)methyl)-4H-benzo[e] thiadiazine 1,1-dioxide hydrochloride integrates a bicyclic benzo[e] thiadiazine system, where the sulfur atom in the thiadiazine ring is oxidized to a sulfone group (1,1-dioxide). At position 3, a methylaminomethyl side chain (-CH2-NH-CH3) is appended, contributing to both hydrophilicity and hydrogen-bonding capacity. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability .
Molecular Formula: C9H12ClN3O2S
Molecular Weight: 275.76 g/mol
Key Structural Features:
-
Planar benzo-fused thiadiazine ring system enabling π-π stacking interactions.
-
Sulfone group (-SO2-) enhancing electronic polarization.
-
Protonatable methylamino group facilitating salt formation and target binding .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments:
-
Aromatic protons in the benzo ring resonate at δ 7.2–8.1 ppm (1H-NMR).
-
The methylaminomethyl side chain shows signals at δ 2.8–3.2 ppm (CH2) and δ 2.4–2.6 ppm (N-CH3).
-
Sulfone oxygen atoms contribute to deshielding effects observed in 13C-NMR at δ 125–140 ppm for the thiadiazine carbons .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-((methylamino)methyl)-4H-benzo[e] thiadiazine 1,1-dioxide hydrochloride follows a multi-step sequence adapted from protocols for related benzothiadiazine derivatives :
Step 1: Sulfonamide Formation
2-Nitrobenzenesulfonyl chloride is reacted with a primary amine (e.g., 2,6-dimethylbenzenamine) in methanol/water under basic conditions (CH3COONa) to yield 2-nitrobenzenesulfonamide intermediates .
Step 2: Nitro Reduction
Catalytic hydrogenation or hydrazine-mediated reduction converts the nitro group to an amine, producing 2-aminobenzenesulfonamide .
Step 3: Cyclocondensation
Reaction with trimethyl orthoacetate induces cyclization, forming the 3-methyl-4H-benzo[e] thiadiazine 1,1-dioxide core .
Step 4: Functionalization
Bromination at the 3-methyl position followed by nucleophilic substitution with methylamine introduces the methylaminomethyl group. Final treatment with HCl yields the hydrochloride salt .
Optimization Challenges
-
Yield Limitations: Cyclocondensation steps exhibit moderate yields (34–84%), necessitating purification via column chromatography .
-
Regioselectivity: Competing reactions at the benzo ring’s electron-rich positions require careful temperature control .
Pharmacological Activity and Mechanisms
Antiviral Efficacy
Structural analogs of this compound demonstrate dual-stage inhibition of HIV-1 replication by targeting the viral capsid (CA) protein. In vitro studies report EC50 values of 217–266 nM against HIV-1 NL4-3, with improved potency over lead compounds like PF-74 . The methylaminomethyl group enhances binding to the CA’s N-terminal domain, disrupting capsid assembly and viral uncoating .
Table 1: Antiviral Activity of Benzo[e]thiadiazine Derivatives
Kinase Inhibition
Modification of the benzo[e]thiadiazine scaffold has yielded PI3Kδ inhibitors with IC50 values <300 nM. The methylaminomethyl group occupies a hydrophobic affinity pocket in the kinase’s catalytic site, as confirmed by X-ray crystallography .
Structure-Activity Relationships (SAR)
Role of Substituents
-
Position 3: Methylaminomethyl substitution maximizes target engagement via hydrogen bonding (e.g., with PI3Kδ Asp862) .
-
Benzo Ring Halogenation: Chloro or fluoro substituents at position 7 improve metabolic stability but reduce solubility .
-
Sulfone Group: Essential for maintaining planar geometry and electronic compatibility with enzymatic active sites .
Comparative Analysis of Analogs
Table 2: Structural Analogues and Biological Activity
| Compound | Modification | Activity (IC50/EC50) |
|---|---|---|
| 3-Amino derivative | -NH2 at position 3 | 520 nM (PI3Kδ) |
| 7-Fluoro analog | F at position 7 | 380 nM (HIV-1) |
| 4-Methyl variant | -CH3 at position 4 | 650 nM (HCV) |
Challenges in Development
Pharmacokinetic Limitations
-
Oral Bioavailability: <30% in rodent studies due to first-pass metabolism.
-
Plasma Protein Binding: >90%, limiting free drug concentrations .
Synthetic Complexity
Future Directions
Prodrug Strategies
Esterification of the sulfone group may enhance membrane permeability. Preliminary prodrugs show 3-fold higher Cmax in pharmacokinetic studies .
Targeted Delivery
Liposomal encapsulation and antibody-drug conjugates are being explored to improve tumor-specific uptake .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume